Cynarine

Beschreibung

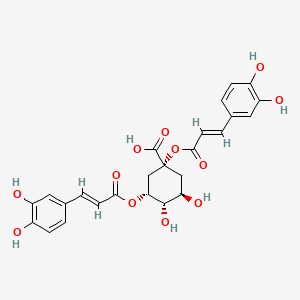

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1R,3R,4S,5R)-1,3-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4,5-dihydroxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(24(34)35,11-19(30)23(20)33)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,33H,11-12H2,(H,34,35)/b7-3+,8-4+/t19-,20-,23+,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDDUMTOHNYZQPO-RVXRWRFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@@H](C[C@]1(C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301309674 | |

| Record name | 1,5-Di-O-caffeoylquinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301309674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212891-05-9, 30964-13-7 | |

| Record name | 1,5-Di-O-caffeoylquinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=212891-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cynarine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030964137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cynarine [INN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212891059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Di-O-caffeoylquinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301309674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYNARINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85D81U9JAV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,5-Dicaffeoylquinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030093 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The intricate Pathway of Cynarine Biosynthesis in Cynara scolymus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the cynarine biosynthesis pathway in Cynara scolymus (globe artichoke). This compound (1,3-di-O-caffeoylquinic acid), a prominent bioactive compound in artichoke, is renowned for its hepatoprotective and choleretic properties. Understanding its biosynthesis is pivotal for metabolic engineering, drug discovery, and the optimization of cultivation practices for enhanced therapeutic yield. This document outlines the core biochemical reactions, key enzymes, quantitative data on metabolite abundance, and detailed experimental protocols for pathway analysis.

Core Biosynthesis Pathway

The biosynthesis of this compound is an extension of the general phenylpropanoid pathway, a major route for the production of a wide array of secondary metabolites in plants. The pathway commences with the amino acid phenylalanine and proceeds through a series of enzymatic steps to produce caffeoyl-CoA, a key precursor. This activated intermediate is then esterified with quinic acid to form monocaffeoylquinic acids, which are further acylated to yield dicaffeoylquinic acids, including this compound.

The central enzyme in this pathway is hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT) . In artichoke, several isoforms of HQT have been identified, and they play a crucial role in the synthesis of chlorogenic acid (5-O-caffeoylquinic acid), the most abundant monocaffeoylquinic acid.[1][2] Notably, emerging evidence suggests that HQT in artichoke also possesses a secondary activity, enabling it to catalyze the transfer of a second caffeoyl group to a monocaffeoylquinic acid molecule, thereby forming dicaffeoylquinic acids like this compound.[1][3]

The overall pathway can be summarized as follows:

-

Phenylpropanoid Pathway: Phenylalanine is converted to p-coumaroyl-CoA through the action of phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL).

-

Hydroxylation: p-Coumaroyl-CoA is hydroxylated to caffeoyl-CoA by p-coumaroyl ester 3'-hydroxylase (C3'H).

-

First Acylation: HQT catalyzes the esterification of quinic acid with caffeoyl-CoA to produce monocaffeoylquinic acids, primarily chlorogenic acid (5-O-caffeoylquinic acid).

-

Second Acylation: An HQT-mediated reaction is proposed to transfer a second caffeoyl-CoA molecule to a monocaffeoylquinic acid, resulting in the formation of dicaffeoylquinic acids, including this compound (1,3-di-O-caffeoylquinic acid).

Quantitative Data

The concentration of this compound and its precursors varies significantly depending on the plant tissue, developmental stage, and environmental conditions. The following tables summarize key quantitative data from published studies.

Table 1: Enzyme Kinetic Properties of HQT Isoforms from Cynara scolymus [1]

| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹µM⁻¹) |

| HQT1 | Caffeoyl-CoA | 13.0 ± 2.1 | 1.81 ± 0.07 | 0.14 |

| p-Coumaroyl-CoA | 11.1 ± 1.2 | 3.12 ± 0.06 | 0.28 | |

| Quinic Acid | 240 ± 30 | 2.96 ± 0.11 | 0.012 | |

| Shikimic Acid | 11,000 ± 2,000 | 0.49 ± 0.04 | 0.00004 | |

| HQT2 | Caffeoyl-CoA | 11.2 ± 1.2 | 0.94 ± 0.02 | 0.084 |

| p-Coumaroyl-CoA | 10.1 ± 1.1 | 2.13 ± 0.05 | 0.21 | |

| Quinic Acid | 310 ± 40 | 1.95 ± 0.07 | 0.006 | |

| Shikimic Acid | 9,000 ± 1,000 | 0.31 ± 0.02 | 0.00003 |

Table 2: Concentration of this compound and Precursors in Different Tissues of Cynara scolymus

| Compound | Tissue | Concentration (mg/kg dry weight) | Reference |

| Caffeic Acid | Leaves (vegetative) | Higher than in buds | [4] |

| Chlorogenic Acid | Young, immature buds | Higher than in mature heads | [4] |

| Leaves (vegetative) | 3.167% (average total phenolic acids) | [4] | |

| This compound | Young, immature buds | Higher than in mature heads | [4] |

| Artichoke heads | Predominant in juice after processing | [5] | |

| 1,5-di-O-caffeoylquinic acid | Artichoke heads | 3890 | [5] |

| Pomace | 3269 | [5] |

Experimental Protocols

Extraction of Caffeoylquinic Acids for HPLC-MS/MS Analysis

This protocol is adapted for the extraction of phenolic compounds, including this compound and its precursors, from artichoke tissues.

Materials:

-

Fresh Cynara scolymus tissue (leaves, heads, etc.)

-

Liquid nitrogen

-

Freeze-dryer

-

Grinder/Mortar and pestle

-

80% (v/v) Methanol in water

-

Microcentrifuge tubes

-

Ultrasonic bath

-

Microcentrifuge

-

0.22 µm PTFE syringe filters

-

HPLC vials

Procedure:

-

Harvest fresh plant material and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Lyophilize the frozen tissue until completely dry.

-

Grind the freeze-dried tissue into a fine powder.

-

Accurately weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

-

Add 1.5 mL of 80% methanol and vortex thoroughly.

-

Sonicate the mixture for 30 minutes in an ultrasonic bath.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Carefully collect the supernatant and transfer it to a new tube.

-

To ensure complete extraction, re-extract the pellet with another 1.5 mL of 80% methanol, vortex, and centrifuge as before.

-

Combine the supernatants from both extractions.

-

Filter the pooled supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

-

The sample is now ready for HPLC-MS/MS analysis.

In Vitro Enzyme Assay for HQT Activity

This protocol describes a method to determine the activity of HQT by measuring the formation of caffeoylquinic acids.

Materials:

-

Plant tissue for enzyme extraction

-

Extraction Buffer: 100 mM potassium phosphate buffer (pH 7.5) containing 10 mM DTT, 1 mM EDTA, and 10% (w/v) PVPP.

-

Assay Buffer: 100 mM potassium phosphate buffer (pH 7.0).

-

Substrates: Caffeoyl-CoA, p-coumaroyl-CoA, quinic acid, shikimic acid.

-

Cofactors: Coenzyme A (for reverse reaction).

-

Spectrophotometer or HPLC system.

Procedure:

A. Enzyme Extraction:

-

Homogenize fresh or frozen plant tissue in ice-cold extraction buffer.

-

Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the crude enzyme extract.

-

(Optional) Further purify the enzyme using ammonium sulfate precipitation and chromatography if necessary.

-

Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

B. Enzyme Assay (Forward Reaction):

-

Prepare a reaction mixture containing assay buffer, a known concentration of caffeoyl-CoA (or p-coumaroyl-CoA), and quinic acid.

-

Pre-incubate the mixture at the desired temperature (e.g., 30°C).

-

Initiate the reaction by adding a specific amount of the enzyme extract.

-

Incubate for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding an equal volume of acetonitrile or by heat inactivation.

-

Analyze the reaction products by HPLC to quantify the amount of caffeoylquinic acid formed.

C. Enzyme Assay (Reverse Reaction - Spectrophotometric):

-

Prepare a reaction mixture containing assay buffer, a known concentration of chlorogenic acid, and coenzyme A.

-

Initiate the reaction by adding the enzyme extract.

-

Monitor the formation of caffeoyl-CoA by measuring the increase in absorbance at approximately 346 nm.

Conclusion

The biosynthesis of this compound in Cynara scolymus is a fascinating and commercially important metabolic pathway. This guide has provided a detailed overview of the core reactions, the pivotal role of HQT, and quantitative insights into the accumulation of key metabolites. The provided experimental protocols offer a solid foundation for researchers to further investigate this pathway, with the ultimate goal of harnessing its potential for pharmaceutical and nutraceutical applications. Future research should focus on the definitive characterization of the enzyme responsible for the second acylation step and the elucidation of the regulatory mechanisms that control the flux through this pathway.

References

- 1. Novel Hydroxycinnamoyl-Coenzyme A Quinate Transferase Genes from Artichoke Are Involved in the Synthesis of Chlorogenic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stress-induced biosynthesis of dicaffeoylquinic acids in globe artichoke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Exploring the metabolic and physiological roles of HQT in S. lycopersicum by gene editing [frontiersin.org]

- 4. osti.gov [osti.gov]

- 5. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Chemical Synthesis of 1,3-Dicaffeoylquinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dicaffeoylquinic acid, also known as Cynarin, is a naturally occurring polyphenolic compound with a range of documented biological activities, including hepatoprotective and antioxidant effects. Its therapeutic potential has driven interest in robust and scalable methods for its chemical synthesis. This technical guide provides an in-depth overview of a plausible synthetic route to 1,3-dicaffeoylquinic acid, addressing the key challenges associated with the selective esterification of quinic acid. The proposed methodology is based on a strategic application of protecting groups to achieve the desired regioselectivity. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its practical implementation in a laboratory setting.

Introduction

1,3-Dicaffeoylquinic acid is an ester formed from one molecule of quinic acid and two molecules of caffeic acid, linked at the 1- and 3-positions of the quinic acid ring.[1] The presence of multiple hydroxyl groups on both precursor molecules necessitates a carefully planned synthetic strategy to avoid the formation of a complex mixture of regioisomers. Direct esterification is not a viable approach due to the lack of selectivity. Therefore, a multi-step synthesis involving the protection of reactive functional groups, followed by selective esterification and subsequent deprotection, is required.

This guide outlines a comprehensive synthetic approach, drawing upon established methodologies for the synthesis of related caffeoylquinic acid isomers.[2] The core of this strategy involves the use of an acetonide protecting group for the cis-diols of quinic acid and acetyl groups for the catechol moiety of caffeic acid.

Proposed Synthetic Pathway

The proposed chemical synthesis of 1,3-dicaffeoylquinic acid is a multi-step process that can be broadly categorized into three key stages:

-

Protection: Selective protection of the hydroxyl groups on both quinic acid and caffeic acid to direct the esterification to the desired positions.

-

Esterification: Stepwise coupling of the protected caffeic acid derivative with the protected quinic acid core.

-

Deprotection: Removal of all protecting groups to yield the final product, 1,3-dicaffeoylquinic acid.

A schematic representation of this synthetic workflow is provided below.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of similar compounds and represent a plausible route to 1,3-dicaffeoylquinic acid.[2][3]

Preparation of 3,4-Diacetylcaffeoyl Chloride

-

Acetylation of Caffeic Acid: Caffeic acid is dissolved in pyridine, and acetic anhydride is added dropwise at 0 °C. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The product, 3,4-diacetylcaffeic acid, is isolated by extraction and purified by recrystallization.

-

Chlorination: 3,4-Diacetylcaffeic acid is refluxed with an excess of thionyl chloride until the solid dissolves completely. The excess thionyl chloride is removed under reduced pressure to yield 3,4-diacetylcaffeoyl chloride, which is typically used in the next step without further purification.

Preparation of Protected 4,5-O-Isopropylidenequinic Acid

-

(-)-Quinic acid is suspended in acetone.

-

2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid monohydrate are added to the suspension.[3]

-

The mixture is stirred at room temperature overnight.

-

The reaction is quenched with an ethanolic ammonia solution, and the solvent is evaporated.

-

The resulting protected quinic acid is purified by column chromatography.

Stepwise Esterification

-

Esterification at the C3 Position: The protected 4,5-O-isopropylidenequinic acid is dissolved in a suitable solvent (e.g., dichloromethane) with a base (e.g., pyridine). 3,4-Diacetylcaffeoyl chloride is added dropwise at 0 °C. The reaction is stirred at room temperature until completion. The resulting mono-ester is purified by column chromatography.

-

Esterification at the C1 Position: The purified C3-esterified intermediate is then subjected to a second esterification reaction with 3,4-diacetylcaffeoyl chloride under similar conditions to introduce the second caffeoyl moiety at the tertiary C1 hydroxyl group. This step may require more forcing conditions due to the steric hindrance of the tertiary alcohol.

Deprotection

The fully protected 1,3-dicaffeoylquinic acid derivative is dissolved in a mixture of methanol and dilute hydrochloric acid. The solution is stirred at room temperature until the removal of both the acetonide and acetyl protecting groups is complete (monitored by HPLC or TLC). The final product, 1,3-dicaffeoylquinic acid, is then purified by preparative HPLC.

Quantitative Data

The following table summarizes the expected yields for each step of the synthesis, based on reported yields for analogous reactions. The characterization data for the final product is also provided.

| Reaction Step | Product | Expected Yield (%) | References |

| Acetylation of Caffeic Acid | 3,4-Diacetylcaffeic Acid | >90 | [2] |

| Chlorination | 3,4-Diacetylcaffeoyl Chloride | Quantitative | [2] |

| Protection of Quinic Acid | 4,5-O-Isopropylidenequinic Acid | 60-75 | [2][3] |

| Esterification at C3 | Mono-ester Intermediate | 70-80 | [2] |

| Esterification at C1 | Protected 1,3-Dicaffeoylquinic Acid | 50-60 | (Estimated) |

| Deprotection | 1,3-Dicaffeoylquinic Acid | >80 | [2] |

Table 1: Summary of Expected Reaction Yields

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Spectroscopic Data |

| 1,3-Dicaffeoylquinic Acid | C₂₅H₂₄O₁₂ | 516.45 | ¹H NMR (DMSO-d₆): Characteristic signals for caffeoyl and quinic acid moieties. MS (ESI-): [M-H]⁻ at m/z 515. |

Table 2: Physicochemical and Spectroscopic Data for 1,3-Dicaffeoylquinic Acid

Logical Relationships in Synthesis

The successful synthesis of 1,3-dicaffeoylquinic acid is contingent on a logical sequence of protection and deprotection steps to control the reactivity of the various hydroxyl groups. The following diagram illustrates the decision-making process and the relationships between the different stages of the synthesis.

Conclusion

The chemical synthesis of 1,3-dicaffeoylquinic acid presents a significant challenge due to the polyhydroxylated nature of its precursors. The outlined synthetic strategy, employing acetonide and acetyl protecting groups, offers a viable and logical approach to overcome the issue of regioselectivity. The provided experimental protocols, adapted from reliable literature sources, serve as a solid foundation for researchers to undertake the synthesis of this promising bioactive compound. Further optimization of reaction conditions, particularly for the esterification of the tertiary hydroxyl group, may lead to improved overall yields. This guide provides the necessary technical information for the successful laboratory-scale synthesis of 1,3-dicaffeoylquinic acid, paving the way for further investigation into its therapeutic applications.

References

Spectroscopic Analysis of Cynarine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cynarine (1,3-dicaffeoylquinic acid) is a bioactive phenolic compound predominantly found in artichoke (Cynara scolymus). Its therapeutic potential, including hepatoprotective and anti-inflammatory effects, has garnered significant interest in the scientific community. A thorough understanding of its chemical structure and properties is paramount for its application in research and drug development. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), offering detailed data, experimental protocols, and visualization of its relevant biological pathways.

Introduction

The precise structural elucidation and quantification of natural products are critical for their development as therapeutic agents. Spectroscopic techniques, particularly NMR and MS, are powerful tools in this endeavor. NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, while mass spectrometry offers insights into its molecular weight and fragmentation patterns, aiding in structural confirmation and identification. This guide presents a consolidated resource for the spectroscopic analysis of this compound.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from the NMR and Mass Spectetric analysis of this compound.

NMR Spectroscopic Data

The ¹H and ¹³C NMR data are crucial for the structural confirmation of this compound. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, D₂O)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2', H-2'' | 7.55-7.59 | d | 16.0 |

| H-6', H-6'' | 7.04 | d | 2.0 |

| H-5', H-5'' | 6.94 | dd | 8.2, 2.0 |

| H-2', H-2'' | 6.77 | d | 8.2 |

| H-7', H-7'' | 6.26-6.31 | d | 16.0 |

| H-5 | 5.35 | m | |

| H-3 | 5.21 | m | |

| H-4 | 4.15 | m | |

| H-6ax | 2.30 | m | |

| H-2eq | 2.20 | m | |

| H-2ax | 2.05 | m | |

| H-6eq | 1.95 | m |

Data compiled from published literature on artichoke extracts containing this compound.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound (100 MHz)

| Carbon | Chemical Shift (δ, ppm) |

| 1 | 176.5 |

| 2 | 37.5 |

| 3 | 71.0 |

| 4 | 73.0 |

| 5 | 70.5 |

| 6 | 36.5 |

| 1' | 126.0 |

| 2' | 115.0 |

| 3' | 145.5 |

| 4' | 148.5 |

| 5' | 116.0 |

| 6' | 122.0 |

| 7' | 146.5 |

| 8' | 114.5 |

| 9' | 167.0 |

| 1'' | 126.0 |

| 2'' | 115.0 |

| 3'' | 145.5 |

| 4'' | 148.5 |

| 5'' | 116.0 |

| 6'' | 122.0 |

| 7'' | 146.5 |

| 8'' | 114.5 |

| 9'' | 167.0 |

Reference data for 1,3-dicaffeoylquinic acid (this compound).[2]

Mass Spectrometry Data

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful technique for the structural characterization of this compound.

Table 3: ESI-MS/MS Fragmentation Data for this compound

| Ion | m/z (Negative Mode) | Description |

| [M-H]⁻ | 515.1 | Deprotonated molecular ion |

| [M-H-162]⁻ | 353.1 | Loss of a caffeoyl group |

| [M-H-180]⁻ | 335.1 | Loss of a caffeic acid moiety |

| [Quinic acid-H]⁻ | 191.0 | Quinic acid fragment |

| [Caffeic acid-H]⁻ | 179.0 | Caffeic acid fragment |

| 161.0 | Further fragmentation of caffeic acid | |

| 135.0 | Decarboxylated caffeic acid fragment |

Fragmentation patterns are inferred from common fragmentation behaviors of caffeoylquinic acids.

Experimental Protocols

Detailed methodologies are essential for reproducible spectroscopic analysis.

NMR Spectroscopy Protocol

Sample Preparation:

-

Weigh approximately 5-10 mg of purified this compound or a well-characterized extract.

-

Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., Methanol-d₄, DMSO-d₆, or D₂O).

-

Vortex the sample until fully dissolved.

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard 1D proton experiment (e.g., zg30).

-

Number of Scans: 16-64 (adjust for concentration).

-

Relaxation Delay (D1): 1-5 seconds.

-

Acquisition Time: ~3-4 seconds.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Standard 1D carbon experiment with proton decoupling (e.g., zgpg30).

-

Number of Scans: 1024-4096 (adjust for concentration and instrument sensitivity).

-

Relaxation Delay (D1): 2 seconds.

-

Acquisition Time: ~1-2 seconds.

-

Spectral Width: 0-200 ppm.

-

-

2D NMR (Optional but Recommended for full assignment):

-

Acquire COSY, HSQC, and HMBC spectra to confirm proton-proton and proton-carbon correlations.

-

Data Processing:

-

Apply Fourier transformation to the acquired FIDs.

-

Phase correct the spectra.

-

Perform baseline correction.

-

Reference the spectra to the residual solvent peak (e.g., CHD₂OD in Methanol-d₄ at 3.31 ppm for ¹H and CD₃OD at 49.0 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

Mass Spectrometry Protocol

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.

-

Filter the sample through a 0.22 µm syringe filter before injection.

Instrumentation and Data Acquisition (LC-ESI-MS/MS):

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate this compound from other components (e.g., 5-95% B over 15 minutes).

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole) equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative ion mode is typically preferred for phenolic compounds.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150 °C.

-

Desolvation Gas Flow and Temperature: Optimize based on the instrument (e.g., 600-800 L/hr, 300-400 °C).

-

MS Scan Range: m/z 100-1000.

-

MS/MS Analysis: Perform fragmentation of the precursor ion for this compound (m/z 515.1) using collision-induced dissociation (CID) with an appropriate collision energy (e.g., 10-40 eV).

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time and the accurate mass of the deprotonated molecular ion [M-H]⁻.

-

Analyze the MS/MS spectrum to identify characteristic fragment ions.

-

Propose a fragmentation pathway based on the observed neutral losses and fragment ions.

Signaling Pathway Visualizations

This compound has been shown to modulate several key signaling pathways involved in cellular processes like inflammation, proliferation, and apoptosis. The following diagrams, generated using Graphviz, illustrate the simplified workflows of these pathways and potential points of intervention by this compound.

Conclusion

This technical guide provides a foundational resource for the spectroscopic analysis of this compound. The tabulated NMR and MS data offer a quick reference for structural confirmation, while the detailed experimental protocols provide a starting point for robust and reproducible analysis. The visualization of this compound's interaction with key signaling pathways underscores its potential as a modulator of cellular functions. This comprehensive information is intended to support researchers and drug development professionals in their work with this promising natural compound.

References

In Vitro Antioxidant Properties of Cynarine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cynarine, a prominent bioactive compound found in artichoke (Cynara scolymus), has garnered significant attention for its therapeutic potential, particularly its antioxidant properties. This technical guide provides an in-depth exploration of the in vitro antioxidant activities of this compound. It details the methodologies for key antioxidant assays, summarizes quantitative data on its efficacy, and elucidates the underlying molecular mechanisms and signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development investigating the antioxidant potential of this compound.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. An imbalance between the production of ROS and the biological system's ability to detoxify these reactive intermediates leads to oxidative stress. This state of elevated oxidative stress is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular disease, and cancer. Antioxidants are compounds that can inhibit or delay the oxidation of other molecules, often by scavenging free radicals and reducing oxidative stress.

This compound (1,3-O-dicaffeoylquinic acid) is a phenolic compound that has demonstrated potent antioxidant and anti-inflammatory activities in various in vitro studies.[1] Its ability to scavenge free radicals and modulate cellular signaling pathways associated with oxidative stress makes it a promising candidate for further investigation and potential therapeutic applications.

Quantitative Antioxidant Data for this compound

The antioxidant capacity of this compound has been quantified using various in vitro assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values from different studies, providing a comparative overview of its efficacy.

| Assay | IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) | Source |

| DPPH Radical Scavenging | 40 | Trolox | 50 | [1] |

| DPPH Radical Scavenging | 40 | Caffeic Acid | 70 | [1] |

| ABTS Radical Scavenging | 12 | Trolox | 25 | [1] |

| Malondialdehyde (MDA) Inhibition | 24.7 | - | - |

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below. These protocols are essential for the accurate assessment of this compound's antioxidant properties.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.[2]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol (spectrophotometric grade)

-

This compound (test sample)

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate or quartz cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0. This solution should be freshly prepared and protected from light.[3][4]

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethanol, or DMSO). From the stock solution, prepare a series of dilutions to obtain a range of concentrations. Prepare similar dilutions for the positive control.[3]

-

Assay Reaction:

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[2]

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[3]

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where:

-

A_control is the absorbance of the control (DPPH solution and solvent).

-

A_sample is the absorbance of the sample (DPPH solution and this compound or positive control).[4]

-

-

IC50 Determination: The IC50 value, which is the concentration of the sample that causes 50% inhibition of the DPPH radical, is determined by plotting the percentage of inhibition against the corresponding concentrations of this compound.[4]

Experimental Workflow for DPPH Assay

References

Cynarine's Role in Modulating Inflammatory Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inflammation is a complex biological response implicated in a multitude of acute and chronic diseases. The search for novel anti-inflammatory agents with high efficacy and minimal side effects is a cornerstone of modern drug discovery. Cynarine, a bioactive phenolic compound predominantly found in artichoke (Cynara scolymus), has emerged as a promising candidate due to its potent anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound modulates key inflammatory pathways. It details this compound's inhibitory effects on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, its activation of the protective Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, and its direct enzymatic inhibition of pro-inflammatory enzymes including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and lipoxygenase (LOX). This document summarizes quantitative data from various in vitro studies, presents detailed experimental protocols for key assays, and provides visual representations of signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's anti-inflammatory potential for researchers and drug development professionals.

Introduction to this compound and Inflammation

Inflammation is a fundamental protective response of the body to harmful stimuli, such as pathogens, damaged cells, or irritants. However, dysregulated or chronic inflammation contributes to the pathogenesis of numerous diseases, including arthritis, atherosclerosis, inflammatory bowel disease, and neurodegenerative disorders. The inflammatory process is orchestrated by a complex network of signaling pathways and molecular mediators, including cytokines, chemokines, and enzymes responsible for the production of inflammatory molecules.

This compound (1,3-di-O-caffeoylquinic acid) is a natural phenolic compound that has garnered significant attention for its diverse pharmacological activities, including hepatoprotective, antioxidant, and anti-inflammatory effects. Its ability to modulate multiple targets within the inflammatory cascade makes it a compelling subject for therapeutic development. This guide will dissect the intricate mechanisms through which this compound exerts its anti-inflammatory actions.

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded, allowing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and initiate the transcription of target genes.

This compound has been shown to effectively suppress NF-κB activation.[1][2] Studies have demonstrated that this compound treatment inhibits the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[3] This inhibitory action leads to a downstream reduction in the expression of NF-κB-dependent pro-inflammatory mediators.

Quantitative Data: Inhibition of NF-κB Pathway Components

| Parameter | Cell Line | Treatment | Method | Result | Reference |

| p-NF-κB p65 Protein Expression | Human Mesenchymal Stem Cells | This compound | Western Blot | Significant decrease in TBHP-induced p-p65 | [3] |

| IκBα Protein Expression | Human Mesenchymal Stem Cells | This compound | Western Blot | Significant increase in IκBα (preventing degradation) | [3] |

| NF-κB p65 Nuclear Translocation | EA.hy926 Endothelial Cells | This compound (5 µM) | Immunofluorescence | Significant inhibition of LPS-induced nuclear translocation | [4] |

Experimental Protocol: NF-κB Luciferase Reporter Assay

This protocol is designed to quantify the transcriptional activity of NF-κB in response to an inflammatory stimulus and the inhibitory effect of this compound.

Materials:

-

HEK293T cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

NF-κB luciferase reporter plasmid

-

Renilla luciferase control plasmid

-

Transfection reagent (e.g., Lipofectamine 2000)

-

This compound stock solution (in DMSO)

-

TNF-α or LPS

-

Dual-Luciferase® Reporter Assay System

-

Opaque 96-well plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells in an opaque 96-well plate at a density of 3 x 104 cells/well in 100 µL of complete medium and incubate overnight.

-

Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.

-

This compound Treatment: Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.

-

Stimulation: Stimulate the cells with an appropriate concentration of TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL) for 6-8 hours.

-

Cell Lysis: Remove the medium and lyse the cells with 20 µL of Passive Lysis Buffer per well.

-

Luciferase Assay:

-

Add 100 µL of Luciferase Assay Reagent II to each well.

-

Measure firefly luciferase activity using a luminometer.

-

Add 100 µL of Stop & Glo® Reagent to each well.

-

Measure Renilla luciferase activity.

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition by this compound compared to the stimulated control.

Modulation of the MAPK Signaling Pathway

The MAPK family of serine/threonine kinases, including p38, JNK, and ERK, are crucial mediators of cellular responses to a wide range of extracellular stimuli, including inflammatory cytokines and stress. Activation of the p38 and JNK pathways, in particular, is strongly associated with the production of pro-inflammatory mediators.

This compound has been demonstrated to inhibit the activation of the MAPK pathway.[5] Specifically, it has been shown to reduce the phosphorylation of p38 MAPK in LPS-stimulated endothelial cells.[4] The inhibition of MAPK signaling by this compound contributes to its overall anti-inflammatory effect by suppressing the downstream expression of inflammatory genes. One proposed mechanism for this inhibition is the upregulation of Mitogen-Activated Protein Kinase Phosphatase 3 (MKP-3), a negative regulator of p38.[4]

Quantitative Data: Inhibition of MAPK Pathway Components

| Parameter | Cell Line | Treatment | Method | Result | Reference |

| p-p38 Protein Expression | EA.hy926 Endothelial Cells | This compound (1-5 µM) | Western Blot | Dose-dependent inhibition of LPS-induced p38 phosphorylation | [4] |

Experimental Protocol: Western Blot for Phosphorylated p38

This protocol details the detection of phosphorylated (activated) p38 MAPK in cell lysates by Western blotting.

Materials:

-

Cell line (e.g., RAW 264.7 macrophages)

-

This compound and LPS

-

RIPA buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-p38 MAPK and anti-total p38 MAPK

-

HRP-conjugated secondary antibody

-

ECL Western Blotting Substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis: Culture cells to 80-90% confluency, pre-treat with this compound, and then stimulate with LPS. Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation:

-

Incubate the membrane with the anti-phospho-p38 primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using an ECL substrate and a chemiluminescence imager.

-

Stripping and Re-probing: Strip the membrane and re-probe with the anti-total p38 antibody to normalize for protein loading.

-

Data Analysis: Quantify the band intensities using densitometry software. Express the results as the ratio of phosphorylated p38 to total p38.

Activation of the Nrf2 Antioxidant Pathway

The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or Nrf2 activators, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1).

This compound has been identified as an activator of the Nrf2 pathway.[1][2] By promoting the nuclear translocation of Nrf2, this compound enhances the expression of downstream antioxidant enzymes.[5] This activation of the Nrf2 pathway contributes to the anti-inflammatory effects of this compound by mitigating oxidative stress, which is a key driver of inflammation.

Quantitative Data: Activation of Nrf2 Pathway Components

| Parameter | Cell Line | Treatment | Method | Result | Reference |

| Nrf2 Nuclear Translocation | Human Mesenchymal Stem Cells | This compound | Immunofluorescence | Increased nuclear localization of Nrf2 | [3] |

| HO-1 Protein Expression | Human Mesenchymal Stem Cells | This compound | Western Blot | Significant increase in HO-1 expression | [3] |

Experimental Protocol: Nrf2 Nuclear Translocation by Immunofluorescence

This protocol describes the visualization of Nrf2 nuclear translocation using immunofluorescence microscopy.

Materials:

-

Cells grown on glass coverslips

-

This compound

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: anti-Nrf2

-

Fluorescently-labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Seed cells on coverslips and treat with this compound for the desired time.

-

Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

-

Blocking: Wash with PBS and block with blocking buffer for 1 hour.

-

Antibody Staining:

-

Incubate with the primary anti-Nrf2 antibody overnight at 4°C.

-

Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour in the dark.

-

-

Nuclear Staining: Wash with PBS and stain the nuclei with DAPI for 5 minutes.

-

Mounting and Visualization: Wash with PBS, mount the coverslips on glass slides, and visualize using a fluorescence microscope.

Enzymatic Inhibition of Pro-inflammatory Mediators

This compound also exerts its anti-inflammatory effects through the direct inhibition of enzymes that produce pro-inflammatory mediators.

Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2)

iNOS and COX-2 are enzymes that are induced during inflammation and are responsible for the production of nitric oxide (NO) and prostaglandins, respectively. Both NO and prostaglandins are potent inflammatory mediators. This compound has been shown to inhibit the expression of both iNOS and COX-2 in various cell types, leading to a reduction in the production of NO and prostaglandins.[6][7]

Lipoxygenase (LOX)

Lipoxygenases are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids to produce leukotrienes, which are potent mediators of inflammation and allergic responses. Some studies suggest that this compound and other compounds from artichoke can inhibit lipoxygenase activity.[8]

Quantitative Data: Enzymatic Inhibition

| Enzyme | Cell Line / System | Method | IC50 / Inhibition | Reference |

| iNOS Expression (mRNA) | Human Coronary Artery Smooth Muscle Cells | RT-PCR | Potent downregulation by this compound (3 µM) | [6] |

| COX-2 Expression (mRNA) | RAW 264.7 Macrophages | RT-PCR | Suppression by Artichoke Extract | [9] |

| Lipoxygenase | In vitro assay | Spectrophotometry | This compound showed inhibitory activity | [8] |

Experimental Protocol: Griess Assay for Nitric Oxide Production

This protocol measures the production of nitric oxide by quantifying its stable end product, nitrite, in cell culture supernatants.

Materials:

-

RAW 264.7 macrophages

-

This compound and LPS

-

Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite standard solution

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat with this compound for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

Sample Collection: Collect the cell culture supernatants.

-

Griess Reaction:

-

Add 50 µL of supernatant to a new 96-well plate.

-

Add 50 µL of sulfanilamide solution and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution and incubate for another 5-10 minutes at room temperature, protected from light.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a sodium nitrite standard curve.

Conclusion

This compound demonstrates a multi-faceted approach to modulating inflammatory pathways. Its ability to concurrently inhibit the pro-inflammatory NF-κB and MAPK signaling pathways, while activating the cytoprotective Nrf2 pathway, underscores its potential as a potent anti-inflammatory agent. Furthermore, its capacity to suppress the expression and activity of key inflammatory enzymes like iNOS, COX-2, and lipoxygenase provides additional mechanisms for its therapeutic efficacy. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and harness the anti-inflammatory properties of this compound. Future research should focus on in vivo studies to validate these mechanisms and to explore the pharmacokinetic and pharmacodynamic properties of this compound for its potential translation into clinical applications for the treatment of inflammatory diseases.

References

- 1. Nrf-2/ROS/NF-κB pathway is modulated by cynarin in human mesenchymal stem cells in vitro from ankylosing spondylitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nrf‐2/ROS/NF‐κB pathway is modulated by cynarin in human mesenchymal stem cells in vitro from ankylosing spondylitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bcrj.org.br [bcrj.org.br]

- 4. bowdish.ca [bowdish.ca]

- 5. Cynarin as a potent anti-osteolytic agent: Targeting MAPK and Nrf2-Keap1 pathways for osteoclast inhibition and bone protection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. bosterbio.com [bosterbio.com]

A Technical Guide to the Discovery, Isolation, and Characterization of Cynarine from Artichoke (Cynara scolymus) Leaves

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the discovery, isolation, purification, and analytical determination of Cynarine, a key bioactive compound found in artichoke leaves. It details the historical context of its discovery, its chemical properties, and in-depth experimental protocols for its extraction and analysis.

Introduction: The Discovery of a Hepatoprotective Agent

The investigation into the chemical constituents of the globe artichoke (Cynara scolymus L.) has a rich history, driven by its long-standing use in traditional medicine for digestive and liver-related ailments. The primary active principle, this compound, was first isolated and its constitution described in 1954 by Italian scientists Luigi Panizzi and Maria Scarpati.[1][2][3] Their pioneering work identified this compound from the leaves of Cynara scolymus and established its chemical nature as a dicaffeoylquinic acid derivative.[1][4][5]

Chemically, this compound is (1R,3R,4S,5R)-1,3-Bis{[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}-4,5-dihydroxycyclohexane-1-carboxylic acid, an ester formed from quinic acid and two units of caffeic acid.[6][7] It is recognized for a range of biological activities, including hepatoprotective, choleretic (bile-stimulating), anti-atherosclerotic, and antioxidant effects.[5][8][9] While this compound is a significant bioactive compound, some research suggests it may be an artifact formed during aqueous extraction through the transesterification of 1,5-di-O-caffeoylquinic acid, which is naturally more abundant in the plant.[4] This guide focuses on the established methods for extracting and isolating this important phytochemical.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (1R,3R,4S,5R)-1,3-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4,5-dihydroxycyclohexane-1-carboxylic acid | [7] |

| Molecular Formula | C₂₅H₂₄O₁₂ | [7][10] |

| Molecular Weight | 516.46 g/mol | [10] |

| Exact Mass | 516.1268 Da | [10] |

| CAS Number | 30964-13-7 | [10][11] |

| Appearance | Solid (form may vary) | N/A |

| Solubility | Soluble in polar solvents like methanol and ethanol | [8][12] |

Experimental Protocols: From Leaf to Purified Compound

The isolation of this compound from artichoke leaves is a multi-step process involving careful selection of plant material, extraction with appropriate solvents, and subsequent purification to remove co-extracted impurities.[8]

-

Selection : Choose fresh, mature artichoke leaves free from disease, pests, or decay. Mature leaves generally have a higher concentration of this compound.[8]

-

Preparation : The leaves should be washed and dried. For extraction, they are typically milled into a fine powder to increase the surface area for solvent interaction.

The choice of extraction method depends on the desired scale, efficiency, and available equipment. Polar solvents are preferred due to the hydrophilic nature of this compound.[8]

Protocol 2.2.1: Conventional Solvent Extraction (Maceration/Soxhlet)

This protocol describes a standard laboratory-scale extraction.

-

Solvent Selection : Use a polar solvent such as ethanol or methanol. Ethanol is often preferred due to its lower toxicity.[8]

-

Maceration :

-

Soak the dried, powdered artichoke leaves in the selected solvent (e.g., 80% methanol or ethanol) at a solid-to-liquid ratio of 1:10 (w/v).

-

Agitate the mixture for a specified period (e.g., 24-48 hours) at a controlled temperature, typically between 20-60°C.[8]

-

Filter the mixture to separate the liquid extract from the solid plant material. The process can be repeated on the residue to maximize yield.

-

-

Soxhlet Extraction (for higher efficiency) :

-

Place the powdered leaves in a thimble within a Soxhlet apparatus.

-

Continuously reflux the solvent through the sample for several hours until the extraction is complete (indicated by the solvent in the siphon tube becoming colorless).[8]

-

-

Concentration :

-

Combine the collected filtrates or the extract from the Soxhlet apparatus.

-

Concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 60°C to obtain a crude extract.[13]

-

Protocol 2.2.2: Advanced Extraction (Membrane Integration Technology)

This method is suitable for industrial-scale applications and offers high efficiency and environmental benefits.[14]

-

Initial Extraction : Perform an initial solvent extraction as described in Protocol 2.2.1.

-

Centrifugation : Centrifuge the crude extract at high speed (e.g., 10,000-16,000 rpm) at 4°C to remove suspended solids.[14]

-

Ceramic Membrane Filtration : Pass the supernatant through a ceramic membrane to further clarify the extract.

-

Ultrafiltration : Subject the filtered extract to ultrafiltration to separate macromolecules.

-

Nanofiltration : Use a nanofiltration membrane to concentrate the this compound-rich fraction.[14]

-

Lyophilization (Freeze Drying) : Freeze-dry the concentrated liquid to obtain a powdered extract with a high this compound content (≥5%).[14]

Crude extracts require purification to isolate this compound from other compounds like flavonoids, chlorogenic acid, and cynaropicrin.[8][15]

Protocol 2.3.1: Column Chromatography

This is a widely used technique for separating compounds based on their differential adsorption to a stationary phase.

-

Column Preparation : Pack a glass column with a suitable stationary phase, such as silica gel, Sephadex LH-20, or a macroporous absorption resin.[13][16]

-

Sample Loading : Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution :

-

Begin elution with a non-polar solvent and gradually increase the polarity of the mobile phase (gradient elution). For example, start with petroleum ether-EtOAc and increase the proportion of EtOAc.[16]

-

Alternatively, for macroporous resin, after washing with a low-concentration ethanol solution (e.g., 10-18%) to remove polyphenols, elute the this compound-containing fraction with a higher concentration of ethanol (e.g., 50-70%).[13]

-

-

Fraction Collection : Collect the eluate in separate fractions.

-

Analysis : Analyze each fraction using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing pure this compound.

-

Concentration : Combine the pure fractions and evaporate the solvent to obtain the isolated compound.

Protocol 2.3.2: Crystallization

Crystallization can be used as a final purification step to obtain high-purity this compound.[8][13]

-

Solution Preparation : Create a supersaturated solution of the this compound-rich fraction in a suitable solvent.

-

Cooling : Slowly cool the solution to induce crystal formation. The rate of cooling influences crystal size and purity.

-

Separation : Separate the formed crystals from the remaining liquid (mother liquor), which contains the impurities, by filtration.

-

Drying : Dry the crystals under vacuum to remove any residual solvent.

Analytical Quantification

High-Performance Liquid Chromatography (HPLC) is the standard technique for the precise quantification of this compound in extracts and biological samples.[12][17][18]

Protocol 3.1: HPLC-UV/DAD Analysis

-

Sample Preparation :

-

Extracts : Accurately weigh the extract, dissolve it in the mobile phase or a suitable solvent (e.g., methanol:water 1:1), and filter through a 0.45 µm syringe filter.[12]

-

Plasma Samples : Purify biological samples using solid-phase extraction (SPE). For example, mix rat plasma with Tris/HCl buffer and alumina, centrifuge, wash the precipitate, and then elute this compound with phosphoric acid.[12]

-

-

Instrumentation : Use an HPLC system equipped with a UV or Diode Array Detector (DAD).

-

Chromatographic Conditions : The parameters can be optimized, but typical conditions are summarized in the table below.

-

Quantification : Prepare a calibration curve by plotting the peak area against known concentrations of a pure this compound standard. Determine the concentration in the sample by interpolating its peak area on the curve.[12]

Table 2: Example HPLC Parameters for this compound Quantification

| Parameter | Method 1 | Method 2 |

| Column | Ib-Sil ODS (250 mm x 4.6 mm, 5 µm)[12] | C18 Column[17] |

| Mobile Phase | Isocratic: Water / Methanol / Acetic Acid (78.5:20:2.5, v/v/v)[12] | Gradient: 0.05% Trifluoroacetic acid in water and methanol[17] |

| Flow Rate | 1.3 mL/min[12] | Not specified |

| Detection Wavelength | 316 nm[12] | 330 nm[17] |

| Injection Volume | 20 µL[12] | Not specified |

| Temperature | Room Temperature (18-25 °C)[12] | Not specified |

Table 3: Analytical Method Validation Data for this compound in Plasma

| Parameter | Value | Source |

| Technique | HPLC-DAD | [17] |

| Linearity Range | 1.5625 - 50.0 µg/cm³ | [17] |

| Correlation Coefficient (R²) | 0.9989 | [17] |

| Limit of Detection (LOD) | 0.75 µg/cm³ | [17] |

| Limit of Quantification (LOQ) | 2.25 µg/cm³ | [17] |

| Recovery | 67% | [17] |

| Precision (CV%) | < 10% (Inter-day and Intra-day) | [17] |

Conclusion

The isolation of this compound from artichoke leaves, first achieved over half a century ago, has evolved from classical chemical methods to sophisticated industrial processes. This guide outlines the foundational and modern protocols for its extraction, purification, and quantification. The methodologies presented, from solvent extraction and column chromatography to advanced membrane filtration and HPLC analysis, provide a robust framework for researchers and drug development professionals. Accurate quantification and high-purity isolation are critical for further investigating the therapeutic potential of this historically significant natural compound.

References

- 1. [PDF] Constitution of this compound, the Active Principle of the Artichoke | Semantic Scholar [semanticscholar.org]

- 2. scirp.org [scirp.org]

- 3. scirp.org [scirp.org]

- 4. Functional and Therapeutic Potential of Cynara scolymus in Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mattioli1885journals.com [mattioli1885journals.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound | C25H24O12 | CID 5281769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. The process of extracting cynarin from artichoke leaf extract. [greenskybio.com]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. medkoo.com [medkoo.com]

- 11. 30964-13-7 CAS MSDS (Cynarin) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. latamjpharm.org [latamjpharm.org]

- 13. CN101560155A - Method for purifying cynarin in artichoke - Google Patents [patents.google.com]

- 14. CN106008211A - Method for extraction of cynarin from cynara scolymus by membrane integration technology - Google Patents [patents.google.com]

- 15. Cynaropicrin - Wikipedia [en.wikipedia.org]

- 16. acgpubs.org [acgpubs.org]

- 17. [Development and validation of method for the determination of cynarin, luteolin in plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Bioavailability and Metabolism of Cynarine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cynarine, or 1,3-dicaffeoylquinic acid, is a biologically active compound found in artichoke (Cynara scolymus) and other plants. Despite its therapeutic potential, the oral bioavailability of intact this compound is very low. This technical guide provides an in-depth overview of the current understanding of this compound's bioavailability and metabolism. It summarizes key pharmacokinetic data of its major metabolites, details relevant experimental protocols, and visualizes the metabolic pathways and experimental workflows. This information is crucial for researchers and professionals involved in the development of this compound-based therapeutics and functional foods.

Introduction

This compound has garnered significant interest for its potential health benefits, including hepatoprotective, anti-inflammatory, and antioxidant properties. However, its clinical efficacy is largely dependent on its absorption, distribution, metabolism, and excretion (ADME) profile. Following oral administration, this compound undergoes extensive metabolism, primarily by the gut microbiota and subsequently in the liver. This results in the formation of various metabolites, with caffeic acid and its derivatives being the most prominent. Understanding the biotransformation of this compound is therefore essential for elucidating its mechanism of action and for the rational design of drug delivery systems to enhance its therapeutic effects.

Bioavailability and Pharmacokinetics

Studies have consistently shown that intact this compound is not detected in human plasma after oral consumption of artichoke extracts[1]. Instead, a range of metabolites are absorbed and circulate in the bloodstream. The bioavailability of these metabolites is influenced by several factors, including the activity of gut microbial esterases and phase II metabolizing enzymes.

Pharmacokinetic Parameters of this compound Metabolites

The following tables summarize the available pharmacokinetic data for the major metabolites of this compound in both humans and rats. It is important to note that these parameters can vary depending on the dose, formulation, and individual physiological differences.

Table 1: Pharmacokinetic Parameters of this compound Metabolites in Humans Following Oral Administration

| Metabolite | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Reference(s) |

| Caffeic Acid | Equivalent to 107.0 mg caffeic acid (from Artichoke Leaf Extract) | ~19.5 (total caffeic acid) | ~1 | Biphasic decline over 24h | - | [1] |

| Ferulic Acid | Equivalent to 107.0 mg caffeic acid (from Artichoke Leaf Extract) | ~6.4 (biphasic) | ~1 and ~8 | Biphasic decline over 24h | - | [1] |

| Dihydroferulic Acid | Following coffee consumption | - | 4.8 | - | 4.7 | [2] |

Table 2: Pharmacokinetic Parameters of this compound and its Metabolites in Rats

| Compound | Administration Route | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Reference(s) |

| This compound | Intravenous | 0.5 mg/kg | - | - | - | - | [3] |

| Caffeic Acid | Oral | 100 µmol/kg | 11,240 (in portal vein) | ~0.17 | 35,100 (in portal vein) | - | [4] |

| Ferulic Acid | Oral | 10 mg/kg | 8174.55 | 0.03 | 2594.45 | - | [5] |

| Dihydrocaffeic Acid | Oral | 100 µmol/kg | Metabolites peaked within 0.5h | <0.5 | - | - | [6] |

Note: Pharmacokinetic data for this compound after oral administration is scarce due to its extensive pre-systemic metabolism.

Metabolism of this compound

The metabolism of this compound is a multi-step process involving hydrolysis by gut microbial esterases followed by phase II conjugation reactions in the liver and intestinal wall.

Phase I Metabolism: Hydrolysis

Upon oral ingestion, this compound, being an ester of two caffeic acid molecules and one quinic acid molecule, is primarily hydrolyzed by esterases produced by the gut microbiota[2][7]. This enzymatic cleavage releases caffeic acid and quinic acid. Some studies suggest that bifidobacteria, in particular, play a role in this hydrolysis[2].

Phase II Metabolism: Conjugation

The liberated caffeic acid and its subsequent metabolites undergo extensive phase II metabolism, mainly through glucuronidation and sulfation. These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively, primarily in the liver and intestinal epithelium[8][9]. The resulting glucuronide and sulfate conjugates are more water-soluble and are readily excreted in urine and bile. Specific isoforms like UGT1A1 and UGT1A9 have been implicated in the glucuronidation of phenolic compounds[10][11]. SULT1A1 is a key enzyme in the sulfation of small phenolic compounds[12][13].

Metabolic Pathway of this compound

The following diagram illustrates the proposed metabolic pathway of this compound.

Experimental Protocols

This section outlines detailed methodologies for key experiments cited in the study of this compound's bioavailability and metabolism.

In Vivo Oral Bioavailability Study in Rats

This protocol is based on established methods for pharmacokinetic studies in rodents and aligns with OECD guidelines for oral toxicity studies[14][15][16][17].

-

Animal Model: Male Sprague-Dawley or Wistar rats (200-250 g) are commonly used. Animals are acclimatized for at least one week before the experiment.

-

Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water.

-

Fasting: Rats are fasted overnight (approximately 12 hours) before oral administration of the test compound, with continued access to water.

-

Dosing:

-

A suspension or solution of pure this compound is prepared in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

-

The compound is administered via oral gavage at a specific dose (e.g., 10 mg/kg body weight).

-

-

Blood Sampling:

-

Blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) via the tail vein or a cannulated jugular vein into heparinized tubes.

-

-

Plasma Preparation: Blood samples are centrifuged (e.g., at 10,000 g for 10 minutes) to separate the plasma. The plasma is then stored at -80°C until analysis.

-

Sample Analysis: Plasma concentrations of this compound and its metabolites are determined using a validated analytical method, such as HPLC-UV or LC-MS/MS.

-

Pharmacokinetic Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) are calculated from the plasma concentration-time data using non-compartmental analysis.

Quantification of this compound in Rat Plasma by HPLC-UV

This protocol is adapted from validated methods for the determination of this compound in biological samples[3][18][19].

-

Sample Preparation (Solid-Phase Extraction):

-

To a 70 µL aliquot of rat plasma, add 30 µL of Tris/HCl buffer (pH 8.75; 2M) and 20 mg of alumina[18].

-

Vortex the mixture for 5 minutes and then centrifuge at 10,000 g for 5 minutes.

-

Wash the precipitate with 1 mL of water.

-

Elute this compound from the alumina by adding 70 µL of phosphoric acid (0.4 M), vortexing, and centrifuging at 10,000 g for 5 minutes[18].

-

Collect the supernatant for HPLC analysis.

-

-

HPLC System:

-

Quantification: A calibration curve is constructed by plotting the peak area of this compound standards against their known concentrations. The concentration of this compound in the plasma samples is then determined from this curve.

Experimental Workflow for In Vivo Bioavailability Study

The following diagram visualizes the workflow for a typical in vivo bioavailability study.

Signaling Pathways Modulated by this compound

Recent research has begun to unravel the molecular mechanisms underlying the biological effects of this compound, with a particular focus on its impact on key cellular signaling pathways.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism. Studies have suggested that this compound may exert some of its therapeutic effects, particularly in the context of non-alcoholic fatty liver disease (NAFLD), by modulating this pathway[20]. The inhibition of the PI3K/Akt pathway by this compound could contribute to its anti-inflammatory and metabolic regulatory effects.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical pathway involved in cellular processes such as inflammation, cell proliferation, differentiation, and apoptosis. This compound has been shown to inhibit the activation of key components of the MAPK pathway, including p38 and JNK[21]. This inhibition is thought to be a key mechanism behind this compound's anti-inflammatory properties.

Conclusion

The bioavailability of this compound is limited by its extensive pre-systemic metabolism. Following oral administration, this compound is hydrolyzed by the gut microbiota into its constituent caffeic acid and quinic acid, which are then absorbed and undergo further phase II metabolism. The resulting metabolites, including caffeic acid, ferulic acid, and their dihydro-derivatives, are the primary circulating forms of this compound-derived compounds. Understanding this complex metabolic profile is essential for the development of effective therapeutic strategies utilizing this compound. Future research should focus on developing formulations that can protect this compound from pre-systemic metabolism or facilitate the targeted delivery of its active metabolites. Furthermore, a deeper investigation into the specific contributions of each metabolite to the overall pharmacological activity of this compound is warranted. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in this field.

References

- 1. Bioavailability and pharmacokinetics of caffeoylquinic acids and flavonoids after oral administration of Artichoke leaf extracts in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of bifidobacteria in the hydrolysis of chlorogenic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Development and validation of method for the determination of cynarin, luteolin in plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics of ferulic acid and potential interactions with Honghua and clopidogrel in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Investigation of the metabolic fate of dihydrocaffeic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibitory effects of various beverages on human recombinant sulfotransferase isoforms SULT1A1 and SULT1A3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. UDP-glucuronosyltransferases mediate coffee-associated reduction of liver fibrosis in bile duct ligated humanized transgenic UGT1A mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of the UDP-glucuronosyltransferase isoforms involved in mycophenolic acid phase II metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Downregulation of Sulfotransferase Expression and Activity in Diseased Human Livers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sulfotransferase (SULT) 1A1 polymorphic variants *1, *2, and *3 are associated with altered enzymatic activity, cellular phenotype, and protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. latamjpharm.org [latamjpharm.org]

- 19. researchgate.net [researchgate.net]

- 20. UDP-glucuronosyltransferases mediate coffee-associated reduction of liver fibrosis in bile duct ligated humanized transgenic UGT1A mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Cynarine in Plasma

This document provides detailed protocols for the quantification of cynarine in plasma samples using High-Performance Liquid Chromatography (HPLC) with UV detection. This compound is a primary active component found in artichoke (Cynara scolymus L.), known for its choleretic, hypocholesterolemic, and hepatoprotective properties.[1][2][3] Accurate determination of its concentration in biological matrices is crucial for pharmacokinetic and drug metabolism studies.[1][2]

The methods described herein are based on validated procedures and are suitable for researchers, scientists, and professionals in drug development. Two primary sample preparation techniques are presented: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Protocol 1: Solid-Phase Extraction (SPE) and HPLC-UV Analysis

This protocol is adapted from a validated method for determining this compound in rat plasma and is noted for its simplicity, speed, and accuracy.[1][2][4]

Experimental Protocol

1. Materials and Reagents:

-

This compound analytical standard (≥98.0% purity)[3]

-

Methanol (HPLC grade)[1]

-

Acetic Acid (analytical grade)[1]

-

Phosphoric Acid (analytical grade)[1]

-

Tris/HCl buffer (2M, pH 8.75)[1]

-